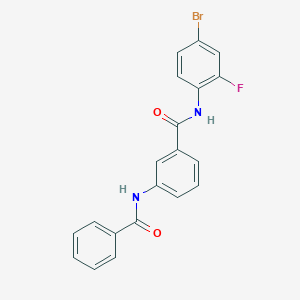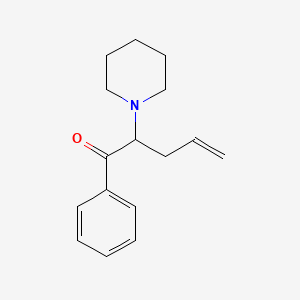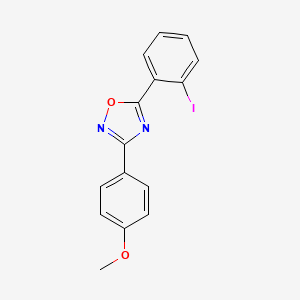![molecular formula C20H20BrN3O4S B4057981 4-[4-(5-bromo-2-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4057981.png)
4-[4-(5-bromo-2-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide
Descripción general
Descripción
4-[4-(5-bromo-2-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H20BrN3O4S and its molecular weight is 478.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.03579 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
A significant application of benzenesulfonamide derivatives, particularly those substituted with Schiff base groups, is in the field of photodynamic therapy (PDT) for cancer treatment. These compounds, such as zinc(II) phthalocyanine derivatives, have been synthesized and characterized for their photophysical and photochemical properties. Their notable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them potent Type II photosensitizers. These features are critical for PDT, offering a promising avenue for cancer therapy due to their ability to generate singlet oxygen upon irradiation, leading to tumor cell destruction (Pişkin, Canpolat, & Öztürk, 2020).
Bioactivity and Enzyme Inhibition
Another significant area of research involves the bioactivity of benzenesulfonamide derivatives, particularly their cytotoxicity and potential as enzyme inhibitors. Studies have synthesized a range of compounds to test for their cytotoxicity and inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Some derivatives have shown promising results in inhibiting human cytosolic isoforms hCA I and II, which could be pivotal for further anti-tumor activity studies and exploring therapeutic applications (Gul et al., 2016).
Spectroscopic and Photophysicochemical Properties
Research into the spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units reveals their potential in photodynamic therapy. These compounds demonstrate good solubility, favorable fluorescence, singlet oxygen production, and photostability. These properties are essential for their use as photosensitizers in alternative cancer treatment methods, offering a blend of therapeutic efficacy and chemical stability (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Anticancer Agents
The design and synthesis of benzenesulfonamide derivatives have also been geared towards exploring their antimicrobial and anticancer potentials. Compounds exhibiting high tumor selectivity and potency selectivity expression values have been identified, highlighting their promise as novel anticancer agents. Additionally, their good inhibition profile on hCA IX and XII suggests a pathway for the development of selective inhibitors for therapeutic use (Gul et al., 2016).
Propiedades
IUPAC Name |
4-[(4Z)-4-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-12(2)28-19-9-4-15(21)10-14(19)11-18-13(3)23-24(20(18)25)16-5-7-17(8-6-16)29(22,26)27/h4-12H,1-3H3,(H2,22,26,27)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMPGGCZVTVMTB-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OC(C)C)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Br)OC(C)C)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4057900.png)

![4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B4057904.png)
![2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4057917.png)
![methyl [(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4057922.png)
![7-(phenoxyacetyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4057927.png)
![N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B4057943.png)
![ethyl 4-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4057957.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B4057969.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4057976.png)

![ethyl 4-({[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4058011.png)

